2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of both bromophenyl and chlorophenyl groups, which are linked through a sulfanyl bridge to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE typically involves a multi-step process:
Formation of the Bromophenyl and Chlorophenyl Intermediates: The initial step involves the preparation of 4-bromophenylmethanethiol and 4-chlorophenylethylthiol through halogenation and thiolation reactions.
Coupling Reaction: The intermediates are then coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired sulfanyl bridge.
Acetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-FLUOROPHENYL)SULFANYL]ETHYL}ACETAMIDE
- **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{2-[(4-BROMOPHENYL)SULFANYL]ETHYL}ACETAMIDE
- **2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE
Uniqueness
The uniqueness of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE lies in its specific combination of bromophenyl and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNOS2/c18-14-3-1-13(2-4-14)11-22-12-17(21)20-9-10-23-16-7-5-15(19)6-8-16/h1-8H,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYADDCEMJXKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NCCSC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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